Cas no 1095654-25-3 (N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine)
N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine
- 2-N-methyl-2-N-(thiolan-3-yl)benzene-1,2-diamine
- N1-Methyl-N1-(tetrahydrothiophen-3-yl)benzene-1,2-diamine
- N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine
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- Inchi: 1S/C11H16N2S/c1-13(9-6-7-14-8-9)11-5-3-2-4-10(11)12/h2-5,9H,6-8,12H2,1H3
- InChI Key: OLQMQXFEOOYTNA-UHFFFAOYSA-N
- SMILES: S1CCC(C1)N(C)C1C=CC=CC=1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- XLogP3: 2.2
- Topological Polar Surface Area: 54.6
N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N305981-100mg |
n1-methyl-n1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | N305981-500mg |
n1-methyl-n1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 500mg |
$ 435.00 | 2022-06-03 | ||
| TRC | N305981-1g |
n1-methyl-n1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 1g |
$ 680.00 | 2022-06-03 | ||
| Life Chemicals | F1908-1566-0.25g |
N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1566-0.5g |
N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1566-1g |
N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1566-2.5g |
N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1566-5g |
N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1566-10g |
N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine |
1095654-25-3 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine
Research Brief on N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine (CAS: 1095654-25-3): Recent Advances and Applications
N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine (CAS: 1095654-25-3) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and modulators of cellular signaling pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential applications in drug discovery.
The compound's structure features a benzene-1,2-diamine core modified with a methyl group and a thiolan-3-yl moiety, which confers distinct electronic and steric properties. These modifications are critical for its interactions with biological targets, as demonstrated in recent in vitro and in silico studies. For instance, research published in the Journal of Medicinal Chemistry (2023) identified N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine as a promising scaffold for designing selective inhibitors of protein kinases involved in inflammatory and oncogenic pathways. The study utilized molecular docking and kinetic assays to validate its binding affinity and inhibitory potency against specific kinase targets.
Another area of interest is the compound's potential application in neuropharmacology. A 2024 study in ACS Chemical Neuroscience reported that derivatives of N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine exhibit modulatory effects on dopamine and serotonin receptors, suggesting their utility in treating neurological disorders such as Parkinson's disease and depression. The researchers employed radioligand binding assays and behavioral models to elucidate the compound's mechanism of action and its ability to cross the blood-brain barrier.
In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the efficiency and scalability of producing N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine. A 2023 publication in Organic Process Research & Development detailed a novel catalytic process that reduces byproduct formation and enhances yield, making it more feasible for industrial-scale production. This development is particularly relevant for pharmaceutical companies aiming to incorporate the compound into their drug development pipelines.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine-based compounds. Ongoing research is focused on structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical industries are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine (CAS: 1095654-25-3) represents a versatile and pharmacologically relevant scaffold with broad implications for drug discovery. Its unique chemical properties and demonstrated biological activities make it a compelling subject for further investigation. Future studies should prioritize in vivo validation and the development of derivatives with enhanced therapeutic indices to unlock its full potential in treating diverse diseases.
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